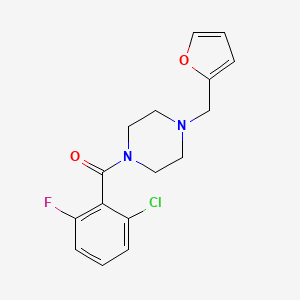![molecular formula C14H19NO2 B4429905 1-[2-(4-methylphenoxy)propanoyl]pyrrolidine](/img/structure/B4429905.png)
1-[2-(4-methylphenoxy)propanoyl]pyrrolidine
説明
1-[2-(4-methylphenoxy)propanoyl]pyrrolidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as MPDPV and belongs to the class of synthetic cathinones, which are known for their stimulant properties.
作用機序
The exact mechanism of action of MPDPV is not fully understood, but it is believed to act as a dopamine reuptake inhibitor. This means that it increases the levels of dopamine in the brain, which can lead to increased feelings of pleasure and reward. MPDPV has also been shown to have effects on other neurotransmitters, including serotonin and norepinephrine.
Biochemical and Physiological Effects:
MPDPV has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause changes in behavior, such as increased activity and decreased appetite. These effects are similar to those of other stimulant drugs, and may be related to the compound's effects on dopamine and other neurotransmitters.
実験室実験の利点と制限
MPDPV has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects on dopamine and other neurotransmitters make it a useful tool for studying the neurobiology of addiction and reward. However, there are also limitations to its use in research. MPDPV is a synthetic compound with limited similarity to natural substances, which may limit its relevance to human physiology. Additionally, its effects on dopamine and other neurotransmitters may be complex and difficult to interpret.
将来の方向性
There are several potential directions for future research on MPDPV. One area of interest is the development of new therapeutic applications for the compound, such as treatment for addiction or depression. Another area of interest is the development of new synthetic cathinones with different chemical structures and potentially different effects on the brain. Finally, research on the mechanisms of action of MPDPV and other synthetic cathinones may lead to a better understanding of the neurobiology of addiction and reward, which could have important implications for the development of new treatments for substance abuse disorders.
科学的研究の応用
MPDPV has been studied for its potential therapeutic applications in the treatment of various medical conditions. It has been shown to have anxiolytic and antidepressant effects in animal models, and has also been studied for its potential as a treatment for drug addiction. MPDPV has been shown to reduce the rewarding effects of cocaine and amphetamines, and may be useful in the treatment of addiction to these substances.
特性
IUPAC Name |
2-(4-methylphenoxy)-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-5-7-13(8-6-11)17-12(2)14(16)15-9-3-4-10-15/h5-8,12H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWAFPJQILOVAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



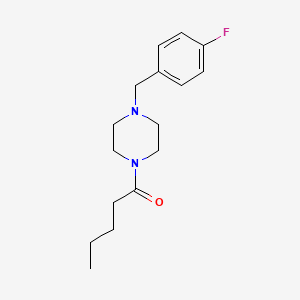

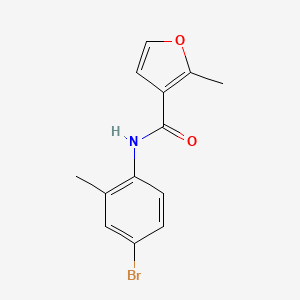
![N-{3-[(cyclopropylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}isonicotinamide](/img/structure/B4429842.png)
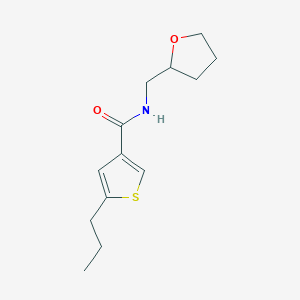
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4429875.png)

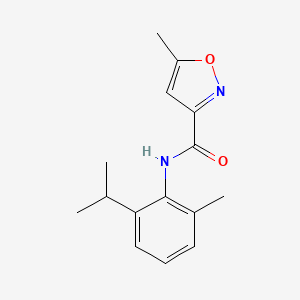
![1-[(4-butylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B4429891.png)
![2-chloro-4,5-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B4429901.png)
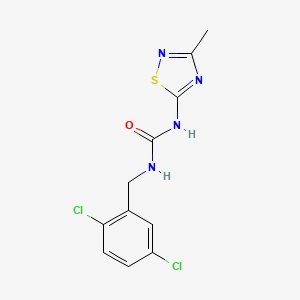
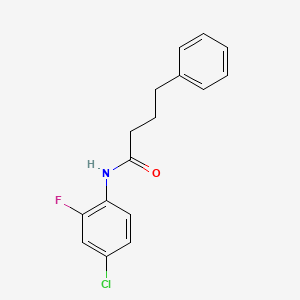
![1-[(5-propyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4429916.png)
